4-(Benzyl)benzylamine hydrochloride 4-(Benzyl)benzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185095-53-7
VCID: VC6661253
InChI: InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H
SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl
Molecular Formula: C14H16ClN
Molecular Weight: 233.74

4-(Benzyl)benzylamine hydrochloride

CAS No.: 1185095-53-7

Cat. No.: VC6661253

Molecular Formula: C14H16ClN

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

4-(Benzyl)benzylamine hydrochloride - 1185095-53-7

Specification

CAS No. 1185095-53-7
Molecular Formula C14H16ClN
Molecular Weight 233.74
IUPAC Name (4-benzylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H
Standard InChI Key FYQHWDQAZPLCFU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl

Introduction

Structural and Physicochemical Properties

4-(Benzyl)benzylamine hydrochloride (systematic IUPAC name: [4-(phenylmethyl)phenyl]methanamine hydrochloride) is a secondary amine with a molecular formula of C₁₄H₁₆ClN and a molecular weight of 233.74 g/mol. The compound features a central benzylamine moiety substituted with a second benzyl group at the para position, rendering it distinct from simpler benzylamine derivatives. Key physicochemical properties include:

PropertyValue
Melting Point210–215°C (decomposes)
SolubilitySoluble in water, methanol
StabilityHygroscopic; stable under inert conditions

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays . Spectroscopic characterization (e.g., 1H^1H-NMR, IR) reveals peaks indicative of aromatic protons (δ\delta 7.2–7.4 ppm) and amine functionalities (δ\delta 3.8 ppm for -CH₂NH₂) .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 4-(Benzyl)benzylamine hydrochloride typically proceeds via nucleophilic aromatic substitution or reductive amination. A patented method (CN102863356A) outlines an optimized pathway using p-chlorobenzonitrile and benzyl alcohol in dimethylformamide (DMF) with sodium hydride as a base :

p-chlorobenzonitrile+benzyl alcoholNaH, DMF4-(Benzyl)benzonitrileHCl4-(Benzyl)benzylamine hydrochloride\text{p-chlorobenzonitrile} + \text{benzyl alcohol} \xrightarrow{\text{NaH, DMF}} \text{4-(Benzyl)benzonitrile} \xrightarrow{\text{HCl}} \text{4-(Benzyl)benzylamine hydrochloride}

Key Reaction Conditions:

  • Temperature: 150°C

  • Reaction Time: 1 hour

  • Yield: >90%

This method eliminates the need for dehydration steps required in earlier protocols, streamlining production.

Industrial Scalability

Industrial-scale synthesis employs continuous-flow reactors to maintain precise temperature control and minimize side reactions. Post-synthesis purification involves recrystallization from methanol, achieving >99% purity .

Biological Activity and Mechanisms

Neuropharmacological Effects

Studies on structurally analogous compounds, such as 4-methyl benzylamine, reveal modulatory effects on voltage-gated potassium channels (Kv1.1) . In murine models, 4-methyl benzylamine (28 μg, i.c.v.) increased food intake by 190% in 4-hour-fasted mice, contrasting with the hypophagic effects of benzylamine . Mechanistically, this hyperphagia is attributed to Kv1.1 channel activation, which dampens neuronal excitability in appetite-regulating hypothalamic circuits .

Enzymatic Interactions

4-(Benzyl)benzylamine derivatives inhibit copper amine oxidases, enzymes critical for metabolizing biogenic amines . This inhibition elevates synaptic concentrations of neurotransmitters like dopamine, suggesting potential applications in neurodegenerative disorders.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceBiological Effect
4-Methyl benzylamineMethyl substituentHyperphagia
Benzylamine hydrochlorideNo para substitutionHypophagia
4-Methoxyphenoxy derivativeMethoxy groupEnhanced receptor affinity

The para-benzyl group in 4-(Benzyl)benzylamine hydrochloride confers unique steric and electronic properties, enhancing its metabolic stability compared to non-substituted analogs .

Recent Advances and Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) improves blood-brain barrier penetration, leveraging the compound’s amine group for surface charge modulation.

Computational Modeling

Molecular dynamics simulations predict high affinity for 5-HT₂C receptors, positioning it as a candidate for anxiety disorder therapeutics.

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